Bienvenue dans la boutique en ligne BenchChem!

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

regiochemistry stereochemistry kinase inhibitor design

This compound provides three structural features critical for kinase inhibitor profiling: (1) a chiral piperidine 3-position enabling enantiomer-specific potency differentiation (>10-fold differences in-class); (2) a free sulfonamide N–H essential for hinge-region H-bonding (absent in N-methylated analogs); and (3) a 5-bromopyrimidine for halogen-bonding quantification. The cyclopropanesulfonamide group confers 2–5x improved microsomal stability over acyclic analogs. Request enantiopure (R) or (S) batches for chiral ATP-pocket programs, or procure alongside N-methylated (CAS 2549046-84-4) and 5-fluoro analogs as paired controls for H-bond and halogen-bond SAR studies.

Molecular Formula C12H17BrN4O2S
Molecular Weight 361.26 g/mol
CAS No. 2549054-99-9
Cat. No. B6444290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2549054-99-9
Molecular FormulaC12H17BrN4O2S
Molecular Weight361.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3
InChIInChI=1S/C12H17BrN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2
InChIKeyMCVGMBSUMFERLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549054-99-9): Procurement-Relevant Structural and Physicochemical Profile


N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549054-99-9) is a synthetic sulfonamide derivative with the molecular formula C12H17BrN4O2S and a molecular weight of 361.26 g/mol . The compound features a 5-bromopyrimidine core linked via a nitrogen atom to a piperidine ring at the 3-position, which is further substituted with a cyclopropanesulfonamide group . It contains one hydrogen bond donor, six hydrogen bond acceptors, four rotatable bonds, and has a calculated XLogP3 of approximately 1.6 . This compound is classified as a screening compound and has been referenced in patent literature as a kinase inhibitor scaffold, with potential relevance in oncology and medicinal chemistry research programs [1].

Why N-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide Cannot Be Interchanged with Close Structural Analogs: Regiochemical, Stereochemical, and Pharmacophoric Constraints


Substitution among in-class analogs of N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is not straightforward due to three critical structural features that directly impact target engagement and physicochemical behavior. First, the piperidine 3-substitution introduces a chiral center absent in the 4-substituted regioisomer (CAS 2415524-38-6), producing enantiomers that can exhibit divergent binding geometries at kinase active sites [1]. Second, the free sulfonamide N–H serves as an essential hydrogen-bond donor; N-methylated analogs (e.g., CAS 2549046-84-4) lose this donor capacity, potentially abolishing key target interactions [1]. Third, the 5-bromine on the pyrimidine ring provides a polarizable halogen atom capable of halogen bonding, whereas the 5-fluoro congener offers distinct electronic properties that alter binding-site complementarity . These structural differences mean that procurement decisions must be based on specific project requirements rather than generic scaffold availability. It must be noted that at the time of this analysis, publicly available head-to-head quantitative biological comparisons between this compound and its closest analogs are limited; the evidence below therefore relies on structural differentiation, physicochemical property comparisons, and class-level inferences from the broader cyclopropanesulfonamide chemotype.

Quantitative Evidence Guide for N-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide: Comparator-Based Differentiation Dimensions


Regiochemical Differentiation: Piperidine 3-yl vs 4-yl Substitution Alters Stereochemical Complexity and Target-Binding Geometry

The target compound bears the cyclopropanesulfonamide group at the piperidine 3-position, creating a stereogenic center that yields (R) and (S) enantiomers . In contrast, the 4-substituted regioisomer (N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, CAS 2415524-38-6) positions the sulfonamide on the symmetric piperidine 4-position, producing an achiral molecule . This stereochemical difference has documented consequences in kinase inhibitor pharmacology: enantiomeric pairs of 3-substituted piperidine sulfonamides have been shown to differ in potency by >10-fold against select kinase targets due to differential fit within the ATP-binding pocket [1]. For programs targeting chiral recognition sites or requiring enantiopure development candidates, the 3-yl regioisomer offers a dimension of stereochemical optimization unavailable with the 4-yl analog.

regiochemistry stereochemistry kinase inhibitor design structure-activity relationship

Hydrogen-Bond Donor Potential: Free Sulfonamide N-H vs N-Methylated Analogs

The target compound retains a free sulfonamide N–H (one hydrogen bond donor) . In contrast, the pyrrolidine analog N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide (CAS 2549046-84-4) and the azetidine analog N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (CAS 2549022-37-7) both feature N-methyl substitution on the sulfonamide, eliminating their hydrogen-bond donor capacity [1]. In kinase inhibitor design, sulfonamide N–H has been shown to form critical hydrogen bonds with the hinge region of ATP-binding sites and with catalytic lysine residues, contributing 1.5–3.0 kcal/mol to binding free energy [2]. Loss of this donor interaction can reduce potency by 10- to 100-fold in well-characterized kinase systems [2].

hydrogen bonding sulfonamide pharmacophore target engagement medicinal chemistry

Halogen Substitution: 5-Bromo vs 5-Fluoro Pyrimidine—Polarizability and Halogen-Bonding Potential

The 5-bromopyrimidine moiety in the target compound provides a polarizable halogen (atomic polarizability of bromine: approximately 3.05 ų) capable of forming halogen bonds with backbone carbonyl oxygens in kinase hinge regions [1]. The corresponding 5-fluoro analog (N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide) contains fluorine (atomic polarizability: approximately 0.56 ų), which is far less polarizable and does not engage in halogen bonding to the same extent . In kinase inhibitor SAR, bromine-for-fluorine substitution at the pyrimidine 5-position has been associated with 2- to 20-fold improvements in binding affinity due to enhanced van der Waals contacts and halogen-bond formation within the hydrophobic adenine pocket [1].

halogen bonding bromine substitution medicinal chemistry kinase inhibitor

Ring-Size Differentiation: Piperidine (6-Membered) vs Pyrrolidine (5-Membered) vs Azetidine (4-Membered) vs Diazepane (7-Membered) Core Scaffolds

The piperidine ring in the target compound (6-membered) exhibits a calculated pKa of approximately 10.4 for the sulfonamide N–H . The pyrrolidine analog (CAS 2549046-84-4, 5-membered ring) and the 1,4-diazepane analog (CAS 2548989-15-5, 7-membered ring) possess different ring geometries that alter the spatial orientation of the sulfonamide relative to the pyrimidine core [1]. In general SAR analysis of kinase-targeted heterocycle-sulfonamides, the 6-membered piperidine ring provides an optimal balance of conformational flexibility and steric bulk, with the chair conformation orienting the sulfonamide approximately 2.5–3.0 Å from the pyrimidine plane—a distance compatible with common kinase ATP-site dimensions [2]. Smaller (azetidine, 4-membered) or larger (diazepane, 7-membered) rings alter this projection distance by ±0.5–1.0 Å, which can shift the sulfonamide out of optimal H-bonding geometry with the catalytic lysine or hinge region [2].

ring size conformational analysis pKa medicinal chemistry

Cyclopropane Sulfonamide Scaffold: Enhanced Metabolic Stability and In Vivo Antitumor Efficacy at the Chemotype Level

At the chemotype level, cyclopropanesulfonamide-containing kinase inhibitors have demonstrated nanomolar biochemical potency and in vivo antitumor activity. In a 2025 study, a novel cyclopropanesulfonamide derivative (compound 5d) exhibited IC50 values below 100 nM against EGFR C797S mutant kinase in biochemical assays and demonstrated superior in vivo antitumor activity compared to the clinical-stage inhibitor Brigatinib in xenograft models [1]. The cyclopropane ring is known to confer metabolic stability by reducing oxidative metabolism at the adjacent sulfonamide, with cyclopropane-containing sulfonamides showing 2- to 5-fold longer microsomal half-lives compared to their isopropyl or ethyl sulfonamide counterparts in liver microsome stability assays [1]. While these data are not specific to the target compound, they substantiate the broader value of the cyclopropanesulfonamide chemotype for programs prioritizing metabolic stability and in vivo translation.

metabolic stability in vivo efficacy cyclopropanesulfonamide EGFR inhibitor

Recommended Research Application Scenarios for N-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549054-99-9)


Stereochemistry-Dependent Kinase Inhibitor Lead Optimization Programs

Programs targeting kinases with chiral ATP-binding pockets can exploit the stereogenic center at the piperidine 3-position to generate enantiomeric pairs for differential potency and selectivity profiling. This strategy, supported by class-level evidence of >10-fold potency differences between enantiomers of 3-substituted piperidine sulfonamides [1], is not accessible with the achiral 4-substituted regioisomer (CAS 2415524-38-6). Researchers should request enantiopure (R) and (S) batches or plan for chiral resolution as part of procurement.

Kinase Profiling Campaigns Requiring Free Sulfonamide N–H Donor for Hinge-Region Engagement

For kinase targets where the sulfonamide N–H is predicted to form a critical hydrogen bond with the hinge region (e.g., EGFR, CDK, and PIM family kinases), the target compound retains the essential hydrogen-bond donor that is absent in N-methylated sulfonamide analogs (CAS 2549046-84-4 and CAS 2549022-37-7) [1]. This compound is suitable for panels where N–H engagement is mechanistically required; the N-methylated comparators should be procured separately as negative controls for H-bond-dependence studies .

Structure-Activity Relationship Studies Around Halogen Bonding at the Pyrimidine 5-Position

The 5-bromopyrimidine moiety enables halogen-bonding interactions with backbone carbonyls in kinase hinge regions, a feature that is substantially weaker with the 5-fluoro analog [1]. This compound serves as the bromine-containing member of a halogen-scanning series (F, Cl, Br, I at pyrimidine 5-position) to quantify the contribution of halogen bonding to target potency and selectivity. Based on class-level SAR, the bromine substituent may confer 2- to 20-fold improvements in binding affinity relative to fluorine in appropriate hydrophobic pocket contexts [1].

Metabolic Stability-Focused Lead Generation Leveraging the Cyclopropanesulfonamide Motif

The cyclopropanesulfonamide group has been validated at the class level to improve microsomal stability by 2- to 5-fold relative to acyclic sulfonamide analogs, and cyclopropanesulfonamide-containing lead compounds have demonstrated superior in vivo antitumor efficacy compared to clinical benchmarks in xenograft models [1]. This compound fits into lead-generation cascades where metabolic stability is a primary screening filter; procurement should include the corresponding isopropyl sulfonamide analog as a matched-pair comparator for microsome stability head-to-head assays [1].

Quote Request

Request a Quote for N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.